molecular formula C24H34N2O2 B12912690 ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate CAS No. 29473-94-7

ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate

Cat. No.: B12912690
CAS No.: 29473-94-7
M. Wt: 382.5 g/mol
InChI Key: XIWMPEQIESXBSI-UHFFFAOYSA-N
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Description

Ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate is a complex organic compound with a unique structure that combines a naphthalene ring, a pyrrolidine ring, and a carbamate group

Preparation Methods

The synthesis of ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate typically involves multiple steps. The synthetic route often starts with the preparation of the naphthalene derivative, followed by the introduction of the pyrrolidine ring and the carbamate group. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Scientific Research Applications

Ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate can be compared with other similar compounds, such as:

    Naphthalene derivatives: These compounds share the naphthalene ring structure and may have similar chemical properties and reactivity.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring can have similar biological activities and applications.

    Carbamate compounds: These compounds share the carbamate functional group and may have similar mechanisms of action and uses in various fields.

The uniqueness of this compound lies in its combination of these structural elements, which can result in distinct chemical and biological properties.

Properties

CAS No.

29473-94-7

Molecular Formula

C24H34N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate

InChI

InChI=1S/C24H34N2O2/c1-4-28-23(27)25-18-24(19(2)3,14-17-26-15-7-8-16-26)22-13-9-11-20-10-5-6-12-21(20)22/h5-6,9-13,19H,4,7-8,14-18H2,1-3H3,(H,25,27)

InChI Key

XIWMPEQIESXBSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC(CCN1CCCC1)(C2=CC=CC3=CC=CC=C32)C(C)C

Origin of Product

United States

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